Cas no 861928-17-8 (2-Fluoro-3,6-diiodoanisole)

2-Fluoro-3,6-diiodoanisole 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-3,6-diiodoanisole

-

- インチ: 1S/C7H5FI2O/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,1H3

- InChIKey: CDRVFHMEBZNRRY-UHFFFAOYSA-N

- ほほえんだ: C1(I)C(=C(C(=CC=1)I)OC)F

2-Fluoro-3,6-diiodoanisole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022I6K-1g |

2-Fluoro-3,6-diiodoanisole |

861928-17-8 | 95% | 1g |

$711.00 | 2025-02-13 | |

| Aaron | AR022I6K-500mg |

2-Fluoro-3,6-diiodoanisole |

861928-17-8 | 95% | 500mg |

$534.00 | 2025-02-13 | |

| Aaron | AR022I6K-250mg |

2-Fluoro-3,6-diiodoanisole |

861928-17-8 | 250mg |

$465.00 | 2023-12-14 |

2-Fluoro-3,6-diiodoanisole 関連文献

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

2-Fluoro-3,6-diiodoanisoleに関する追加情報

2-Fluoro-3,6-Diiodoanisole (CAS No: 861928-17-8)

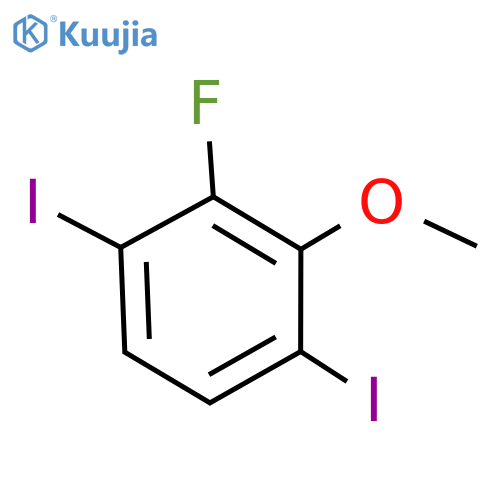

2-Fluoro-3,6-Diiodoanisole is a highly specialized organic compound with the CAS registry number 861928-17-8. This compound belongs to the class of aromatic ethers and is characterized by its unique substitution pattern on the anisole backbone. The molecule features a fluoro group at the 2-position and two iodine atoms at the 3 and 6 positions, making it a valuable substrate for various chemical transformations and applications in modern organic synthesis.

The synthesis of 2-fluoro-3,6-diiodoanisole typically involves multi-step processes that require precise control over regioselectivity and stereochemistry. Recent advancements in organometallic chemistry have enabled more efficient methods for the installation of iodine atoms at specific positions on aromatic rings. For instance, the use of palladium-catalyzed cross-coupling reactions has become a cornerstone in constructing such complex iodinated aromatic compounds.

One of the most significant applications of 2-fluoro-3,6-diiodoanisole lies in its role as an intermediate in drug discovery programs. The presence of both fluorine and iodine substituents provides a versatile platform for exploring diverse pharmacophores. Fluorine atoms are known to enhance drug-like properties such as lipophilicity and metabolic stability, while iodine atoms can serve as leaving groups in subsequent nucleophilic substitutions or undergo further functionalization to introduce bioactive moieties.

Recent studies have highlighted the potential of 2-fluoro-3,6-diiodoanisole in the development of radiopharmaceuticals. Iodine isotopes, particularly Iodine-131 and Iodine-124, are widely used in nuclear medicine for diagnostic imaging and targeted radiotherapy. The ability to install these isotopes onto the anisole framework opens new avenues for designing radiolabeled compounds with improved biodistribution and targeting capabilities.

In addition to its medicinal applications, 2-fluoro-3,6-diiodoanisole has found utility in materials science. The compound serves as a precursor for synthesizing advanced materials with tailored electronic properties. For example, its use in the preparation of novel π-conjugated systems has been reported, where the fluorine and iodine substituents modulate the electronic characteristics of the resulting materials.

The structural uniqueness of 2-fluoro-3,6-diiodoanisole also makes it an attractive candidate for exploring fundamental chemical reactivity. Researchers have investigated its behavior under various reaction conditions, such as nucleophilic aromatic substitution and oxidative coupling reactions. These studies not only advance our understanding of aromatic chemistry but also pave the way for innovative synthetic strategies.

From a synthetic perspective, the preparation of 2-fluoro-3,6-diiodoanisole often involves sequential halogenation steps starting from an anisole derivative. The introduction of fluorine can be achieved through electrophilic substitution using select fluorinating agents under controlled conditions. Subsequent iodination at specific positions requires careful optimization to ensure regioselectivity and minimize side reactions.

The compound's stability under standard storage conditions is another critical factor that makes it suitable for large-scale synthesis and industrial applications. Proper handling and storage protocols are essential to maintain its integrity and prevent unwanted degradation or contamination.

In summary, 2-fluoro-3,6-diiodoanisole (CAS No: 861928-17-8) is a versatile compound with a wide range of applications across multiple disciplines. Its unique substitution pattern offers opportunities for exploring novel chemical transformations and developing innovative materials and therapeutics. As research continues to uncover new potential uses for this compound, it remains at the forefront of modern organic chemistry.

861928-17-8 (2-Fluoro-3,6-diiodoanisole) 関連製品

- 890605-83-1((2E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)prop-2-enamide)

- 1806423-81-3(5-Methoxy-2,3,4-trifluoropyridine)

- 502612-46-6(5,6,7,8-tetrahydro-5-Quinoxalinamine)

- 6085-93-4(2-chloro-N-ethyl-4-nitroaniline)

- 2139382-75-3(Nilotinib 3-Imidazolyl N-oxide)

- 1706448-81-8(1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine)

- 57569-40-1(Bis(2-(tert-butyl)-6-(3-(tert-butyl)-2-hydroxy-5-methylbenzyl)-4-methylphenyl) Terephthalate)

- 1019437-73-0(2-[(cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid)

- 1805380-61-3(4-Bromo-3-(difluoromethyl)-6-nitropyridine-2-carboxylic acid)

- 1955561-57-5(5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride)